3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Thiazolo[5,4-b]pyridine derivatives: These compounds have a thiazole ring instead of an oxazole ring and show different biological activities.
Uniqueness
3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxazole-pyridine fusion and specific substituents make it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2,2-dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-7-5-8(12(16)17)10-9(6-13(2,3)4)15-18-11(10)14-7/h5H,6H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSKVVCYOFLHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)CC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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